- A process for the preparation of venlafaxine, India, , ,
Cas no 93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)
93413-77-5 structure
Product Name:1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
كاس عدد:93413-77-5
وسط:C15H23NO2
ميغاواط:249.34862446785
MDL:MFCD06658143
CID:61630
PubChem ID:9795857
Update Time:2024-10-26
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]Cyclohexanol
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)
- 1-2-Amino-1-(4-methoxyphenyl)ethylcyclohexanol
- D,L-N,N-Didesmethyl Venlafaxine
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
- 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol
- 2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine
- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
- 2-(1-Hydroxy-1-cyclohexyl)-2-(4-methoxyphenyl)ethylamine
- Dinorvenlafaxine
- N,N-Didesmethylvenlafaxine
- 3235EO37UJ
- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-
- 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)cyclohexanol hydrochloride
- Didesmethyl Venlafaxine, N,N-
- 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol
- N,N-Didesvenlafaxine
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-[USP]
- (Discontinued) see M745032
- AKOS015994493
- 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol
- 2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol acetate
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-(USP IMPURITY)
- 1-(2-Amino-1-(p-methoxyphenyl)ethyl)cyclohexanol
- VENLAFAXINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
- Venlafaxine hydrochloride impurity C
- 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol
- Venlafaxine-N,N-didesmethyl
- 1-(2-Amino-1-(4-methoxy phenyl)ethyl)cyclohexanol
- NS00000348
- N,N-Didesmethylvenlafaxine, (+/-)-
- SCHEMBL637250
- MFCD07367622
- CS-0357626
- N,N-Didesmethyl Venlafaxine
- DTXSID50891440
- BDBM50010888
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol
- Venlafaxine hydrochloride impurity C [EP]
- 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-(USP)
- A11704
- 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol
- 1246817-14-0
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol hydrochloride
- CHEMBL98158
- 1-[2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-[USP IMPURITY]
- 93413-77-5
- CHEBI:83446
- DISCONTINUED. Please see A611968
- 1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol (HCl)
- 1-(2-(Amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol Hydrochloride
- Cyclohexanol, 1-(2-amino-1-(4-methoxyphenyl)ethyl)-
- 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol
- Q27156830
- UNII-3235EO37UJ
- VENLAFAXINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine- [USP]
- rac cis-Moxifloxacin-d4 Acyl Sulfate
- SS-3413
- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE- [USP IMPURITY]
- Venlafaxine EP Impurity C
- 1-[2-(Amino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride
- 1-(2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol
-
- MDL: MFCD06658143
- نواة داخلي: 1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
- مفتاح Inchi: SUQHIQRIIBKNOR-UHFFFAOYSA-N
- ابتسامات: OC1(CCCCC1)C(CN)C1C=CC(OC)=CC=1
حساب السمة
- نوعية دقيقة: 249.17300
- النظائر كتلة واحدة: 249.172878976g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 4
- تعقيدات: 243
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.5
- طوبولوجي سطح القطب: 55.5Ų
الخصائص التجريبية
- اللون / الشكل: 淡黄色油状
- نقطة الغليان: 394.6°Cat760mmHg
- نقطة الوميض: 192.5°C
- بسا: 55.48000
- لوغب: 3.13300
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118609-100g |
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol |
93413-77-5 | 95% | 100g |
$400.00 | 2023-08-31 | |
| Axon Medchem | 1726-5 mg |
Dinorvenlafaxine |
93413-77-5 | 100% | 5mg |
€75.00 | 2023-07-10 | |
| Axon Medchem | 1726-25 mg |
Dinorvenlafaxine |
93413-77-5 | 100% | 25mg |
€225.00 | 2023-07-10 | |
| Key Organics Ltd | SS-3413-1MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | SS-3413-5MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | SS-3413-10MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | SS-3413-20MG |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | SS-3413-0.5G |
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |
93413-77-5 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| eNovation Chemicals LLC | D583276-25g |
1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride |
93413-77-5 | 98% | 25g |
$198 | 2024-05-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-208568-10mg |
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, |
93413-77-5 | 10mg |
¥1459.00 | 2023-09-05 |
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0.5 h, rt
1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt
1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C
1.4 Solvents: Water ; < 10 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt
1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5
1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt
1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C
1.4 Solvents: Water ; < 10 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt
1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5
المراجع
- An improved process for the preparation of venlafaxine, India, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrochloric acid , Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled
1.2 3 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C
1.2 3 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C
المراجع
- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol formic acid salt, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel Solvents: Methanol ; 8 h, 1.2 MPa, 45 °C
المراجع
- Preparation of venlafaxine hydrochloride intermediate, China, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol , Water
المراجع
- Preparation of 1-[α-(aminomethyl)benzyl]cycloalkanols, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane ; 20 - 40 bar, rt
المراجع
- Preparation of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, IP.com Journal, 2002, 2(8),
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 0 - 20 kg/cm2, rt → 40 °C; 7 - 12 h, 15 - 20 kg/cm2, 40 °C → 50 °C
المراجع
- Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl) ethyl]cyclohexanol hydrochloride, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Aluminum chloride , Potassium borohydride Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1
1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1
المراجع
- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium borohydride Catalysts: Nickel Solvents: Ethanol , Water ; 45 min, -15 - 70 °C
المراجع
- Method for preparing amine from nitrile reduction, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt
1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt
المراجع
- Process for the preparation of phenethylamine derivatives using palladium-catalyzed hydrogenation as key step, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt
المراجع
- A process for preparation of phenethylamine derivative, India, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Hydrogen , Potassium borohydride Catalysts: Nickel Solvents: Ethanol ; 5 h, 1 MPa, 20 - 30 °C
المراجع
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as antidepressant drug venlafaxine hydrochloride intermediate, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Methanol ; 2 MPa
1.2 Reagents: Acetic acid ; pH 1
1.2 Reagents: Acetic acid ; pH 1
المراجع
- Preparation of venlafaxine by using fixed bed hydrogenation equipment, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium bromide , Sodium borohydride Solvents: Dichloromethane , Water ; 2 h, rt
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux
المراجع
- Synthesis of venlafaxine hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 373-374
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt → -10 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt
المراجع
- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as Venlafaxine intermediate, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Vitride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 8 h, rt
المراجع
- Synthesis of Venlafaxine Hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2004, 35(10), 577-578
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 6 h, 3.5 bar, rt
المراجع
- Process for preparation of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Catalysts: Nickel dichloride , Potassium borohydride Solvents: Ethanol , Water ; 2 h, -15 - 70 °C
المراجع
- Process for preparation of amines by reduction of nitriles, China, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, rt; 15 min, rt; reflux; reflux → rt
1.2 Reagents: Methanol
1.2 Reagents: Methanol
المراجع
- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Ammonia Solvents: tert-Butanol , Water ; rt → 10 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C
المراجع
- Catalytic hydrogenation process for the conversion of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol into 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney nickel and a C1-4 alcohol solvent, World Intellectual Property Organization, , ,
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Raw materials
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- Methanesulfonic acid
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preparation Products
1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl الوثائق ذات الصلة
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl) منتجات ذات صلة
- 93413-44-6(S-Venlafaxine)
- 149289-30-5(rac N-Desmethyl Venlafaxine)
- 93413-69-5(D,L-Venlafaxine)
- 93413-46-8(R-Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
الموردين الموصى بهم
Essenoi Fine Chemical Co., Limited
عضو ذهبي
مورد الصين
مُحْضِر
Hangzhou Cedareal Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر